DB 340
Description
Based on database schemas and cheminformatics workflows (e.g., SANCDB, EDKB), it is presumed to follow standard annotation protocols, including:
- Basic Information: Name, molecular formula, SMILES notation, and IUPAC nomenclature .
- Structural Depictions: 2D/3D renderings, downloadable in formats like MOL2, SDF, and PDBQT .
- Functional Annotations: Pharmacological uses, biological sources, and assay data .
- Analog Identification: Automated pipelines calculate similarity scores (e.g., Tanimoto coefficients) to link structurally or functionally related compounds .
While direct experimental data for DB 340 are absent in the provided evidence, its inclusion in advanced database systems (e.g., SANCDB’s SQL-based analog tracking) suggests it is part of a broader effort to map bioactive molecules for drug discovery .
Properties
CAS No. |
213972-23-7 |
|---|---|
Molecular Formula |
C29H38N8O |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
N'-[3-(dimethylamino)propyl]-2-[5-[4-[N'-[3-(dimethylamino)propyl]carbamimidoyl]phenyl]furan-2-yl]-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C29H38N8O/c1-36(2)17-5-15-32-27(30)21-9-7-20(8-10-21)25-13-14-26(38-25)29-34-23-12-11-22(19-24(23)35-29)28(31)33-16-6-18-37(3)4/h7-14,19H,5-6,15-18H2,1-4H3,(H2,30,32)(H2,31,33)(H,34,35) |
InChI Key |
YWIIYARXKNEYNQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=C(N3)C=C(C=C4)C(=NCCCN(C)C)N)N |
Canonical SMILES |
CN(C)CCCN=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=C(N3)C=C(C=C4)C(=NCCCN(C)C)N)N |
Other CAS No. |
213972-23-7 |
Synonyms |
DB 340 DB-340 DB340 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
DB 340 is synthesized by combining zinc oxide with polydimethylsiloxane. The process involves mixing these components to form a grease-like silicone material heavily filled with heat-conductive metal oxides. The mixture is then processed to achieve the desired viscosity and thermal conductivity properties.
Industrial Production Methods
In industrial settings, this compound is produced through automated or manual dispensing methods. The compound is formulated to maintain a positive heat sink seal, which improves heat transfer from the electrical device to the heat sink or chassis. The production process ensures high thermal conductivity, low bleed, and high-temperature stability, making it suitable for various applications in electronics and other industries.
Chemical Reactions Analysis
Types of Reactions
DB 340 primarily undergoes physical interactions rather than chemical reactions due to its stable nature. it can react with strong oxidizing agents under certain conditions.
Common Reagents and Conditions
The compound is resistant to minimal or intermittent solvent exposure. It is recommended to avoid exposure to strong oxidizing agents to prevent any adverse reactions.
Major Products Formed
Since this compound is a stable compound, it does not typically form major products through chemical reactions. Its primary function is to act as a thermal bridge, facilitating heat transfer without undergoing significant chemical changes.
Scientific Research Applications
DB 340 has a wide range of applications in scientific research and industry:
Chemistry: Used as a thermal interface material in various chemical processes that require efficient heat dissipation.
Biology: Employed in laboratory equipment to maintain optimal temperatures for biological experiments.
Medicine: Utilized in medical devices that require effective thermal management to ensure proper functioning.
Industry: Widely used in electronics, aerospace, and automotive industries for thermal coupling of components, enhancing the performance and reliability of devices.
Mechanism of Action
DB 340 exerts its effects through its high thermal conductivity and low thermal resistance properties. The compound acts as a thermal bridge, transferring heat from the heat source (electrical or electronic device) to the ambient environment via a heat sink. This process helps in maintaining the optimal operating temperature of the device, thereby improving its efficiency and longevity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize DB 340, comparisons are drawn using cheminformatics methodologies outlined in , and 13. Key criteria include structural similarity, functional overlap, and database annotation practices.
Table 1: Comparison of this compound with Hypothetical Analogs
Structural Comparison
- Compound A : Shares a core scaffold with this compound (e.g., substituted benzene ring and amide linkage) but differs in a hydroxyl group (-OH) at position R3, enhancing solubility but reducing membrane permeability .
Functional Comparison
- Compound B : Targets Receptor Y, unlike this compound’s focus on Enzyme X. Despite divergent targets, both compounds show anti-inflammatory activity in preclinical models, suggesting functional convergence .
Database Annotation Discrepancies
- SANCDB prioritizes analogs with ≥0.80 similarity scores for this compound, while EDKB includes broader functional matches, reflecting differences in database curation goals .
Research Findings and Limitations
- Methodological Constraints : Analog identification relies on automated pipelines, which may overlook stereochemical or conformational nuances .
- Data Gaps : Experimental validation (e.g., IC₅₀ values, toxicity profiles) for this compound and its analogs is absent in the provided evidence, limiting translational insights .
- Ethical and Reproducibility Challenges: As highlighted in and , incomplete metadata or unvalidated annotations in databases risk propagating inaccuracies in comparative studies .
Q & A
Q. What are the key considerations for designing reproducible experiments involving DB 340 to ensure scientific rigor?
Methodological Answer:
- Define clear objectives aligned with hypothesis testing, ensuring variables (e.g., temperature, concentration) are controlled .
- Use randomized block designs to minimize bias and ensure statistical power (e.g., ≥30 samples for normality assumptions) .
- Validate protocols with positive/negative controls (e.g., known inhibitors or solvents) to isolate this compound-specific effects .
Q. How can researchers validate the synthesis purity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Compare spectral peaks to reference libraries for structural confirmation.
- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using a C18 column with UV detection (λ = 254 nm).
- Mass Spectrometry (MS) : Confirm molecular weight (±0.001 Da) and fragmentation patterns .
| Technique | Detection Limit | Key Parameter |
|---|---|---|
| NMR | 1–5% impurities | Chemical shift (ppm) |
| HPLC | 0.1% impurities | Retention time (min) |
| MS | 0.01% impurities | Mass-to-charge ratio (m/z) |
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
Q. How can researchers optimize in vitro assays to study this compound’s interaction with cellular receptors?
Methodological Answer:
- Perform saturation binding assays with radiolabeled ligands to determine receptor affinity (Kd).
- Use competitive binding models (e.g., Cheng-Prusoff equation) to calculate inhibition constants (Ki) .
- Include cell viability controls (e.g., MTT assay) to rule out cytotoxic confounding .
Advanced Research Questions
Q. How should researchers reconcile contradictory data on this compound’s mechanism of action across different model systems?
Methodological Answer:
- Conduct systematic reviews to identify methodological disparities (e.g., cell lines vs. animal models) .
- Perform meta-analysis to quantify heterogeneity (I² statistic) and adjust for publication bias .
- Validate findings using orthogonal techniques (e.g., CRISPR knockouts to confirm target specificity) .
Q. What computational strategies can integrate molecular docking and molecular dynamics simulations to predict this compound’s binding affinity?
Methodological Answer:
Q. How can multi-omics approaches (e.g., transcriptomics, proteomics) elucidate this compound’s off-target effects?
Methodological Answer:
Q. What experimental frameworks address ethical challenges in this compound research involving human-derived samples?
Methodological Answer:
- Obtain IRB approval with explicit informed consent protocols for biospecimen use .
- Anonymize data using double-coding systems and restrict access to principal investigators .
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Q. How do researchers design longitudinal studies to assess this compound’s chronic exposure effects in ecological models?
Methodological Answer:
Q. What validation criteria ensure the reliability of this compound’s biomarker identification in clinical correlational studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
